4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride

Description

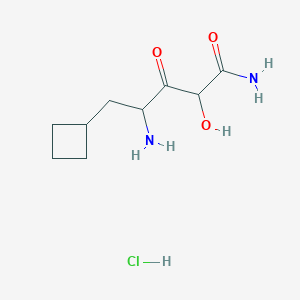

4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride is a chemical compound with a unique structure that includes an amino group, a cyclobutyl ring, a hydroxy group, and an oxopentanamide moiety

Properties

Molecular Formula |

C9H17ClN2O3 |

|---|---|

Molecular Weight |

236.69 g/mol |

IUPAC Name |

4-amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide;hydrochloride |

InChI |

InChI=1S/C9H16N2O3.ClH/c10-6(4-5-2-1-3-5)7(12)8(13)9(11)14;/h5-6,8,13H,1-4,10H2,(H2,11,14);1H |

InChI Key |

QPHHWWNSRMFBEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CC(C(=O)C(C(=O)N)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the efficiency and scalability of the production process while maintaining high standards of quality and safety .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxo group can be reduced to form a secondary alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce a secondary alcohol .

Scientific Research Applications

4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride include:

- 4-Amino-5-cyclopropyl-2-hydroxy-3-oxopentanamide

- 4-Amino-5-cyclohexyl-2-hydroxy-3-oxopentanamide

- 4-Amino-5-cyclopentyl-2-hydroxy-3-oxopentanamide

Uniqueness

The uniqueness of this compound lies in its cyclobutyl ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its stability, reactivity, or binding affinity to specific targets .

Biological Activity

4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride, with the CAS number 1447607-81-9, is a chemical compound that has garnered attention due to its potential biological activities. This compound features a molecular formula of and a molecular weight of 236.69 g/mol. Its structure includes functional groups that may contribute to its biological properties, particularly in the context of enzyme inhibition and therapeutic applications.

The biological activity of this compound primarily revolves around its role as an inhibitor of cysteine proteases, which are enzymes critical in various physiological processes, including protein degradation and cell signaling. Inhibiting these enzymes can have therapeutic implications for diseases such as cancer, arthritis, and other inflammatory conditions .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against specific cysteine proteases, such as Cathepsin B and L. These enzymes are implicated in the progression of several diseases, including cancer and degenerative disorders. The inhibition of these enzymes by this compound suggests a potential application in therapeutic strategies targeting these conditions .

Case Studies

- Cysteine Protease Inhibition : A study highlighted the efficacy of this compound in inhibiting Cathepsin B activity in vitro. The compound demonstrated an IC50 value indicative of strong inhibitory potential, suggesting its utility in developing treatments for diseases mediated by this enzyme .

- Anti-inflammatory Effects : In another investigation focused on inflammatory bowel disease (IBD), the compound was shown to modulate cytokine production in response to immune stimulation. This modulation suggests that it may help alleviate symptoms associated with IBD by reducing inflammation .

Pharmacological Applications

The pharmacological implications of this compound are broad, including:

- Cancer Therapy : Due to its ability to inhibit cysteine proteases involved in tumor progression.

- Anti-inflammatory Treatments : By targeting pathways involved in inflammatory responses.

These applications are supported by ongoing research aimed at elucidating the full spectrum of biological activities associated with this compound.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.69 g/mol |

| CAS Number | 1447607-81-9 |

| Purity | Min. 95% |

Biological Activity Summary

| Activity Type | Target Enzyme | IC50 (µM) | Implication |

|---|---|---|---|

| Cysteine Protease Inhibition | Cathepsin B | TBD | Potential cancer therapy |

| Anti-inflammatory | Cytokine modulation | TBD | Treatment for IBD and arthritis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.